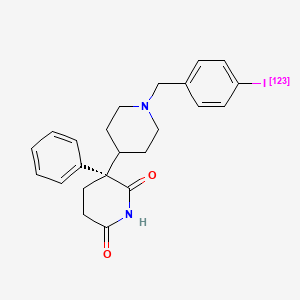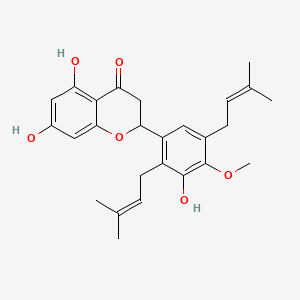
1,3,5-Undecatriene, (E,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,Z)-Undeca-1,3,5-triene is an organic compound characterized by the presence of three double bonds within an eleven-carbon chain The E and Z designations refer to the geometric isomerism around the double bonds, where E (entgegen) indicates opposite sides and Z (zusammen) indicates the same side
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-Undeca-1,3,5-triene typically involves the use of elimination reactions, such as dehydrohalogenation and dehydration. For instance, the dehydrohalogenation of an appropriate alkyl halide can yield the desired triene. The reaction conditions often include the use of strong bases like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of (E,Z)-Undeca-1,3,5-triene may involve catalytic processes that ensure high yields and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene from simpler precursors. The reaction conditions are optimized to achieve the desired E and Z configurations.
化学反应分析
Types of Reactions
(E,Z)-Undeca-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triene into the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in the formation of the corresponding alkane.
科学研究应用
(E,Z)-Undeca-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of (E,Z)-Undeca-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(E,Z)-Deca-1,3,5-triene: A similar compound with one fewer carbon atom.
(E,Z)-Dodeca-1,3,5-triene: A similar compound with one additional carbon atom.
(E,Z)-Undeca-1,3,5,7-tetraene: A related compound with an additional double bond.
Uniqueness
(E,Z)-Undeca-1,3,5-triene is unique due to its specific chain length and the positioning of its double bonds. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
51447-08-6 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
InChI 键 |
JQQDKNVOSLONRS-BABZSUFTSA-N |
手性 SMILES |
CCCCC/C=C/C=C\C=C |
规范 SMILES |
CCCCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















